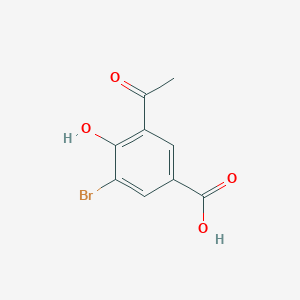

3-Acetyl-5-bromo-4-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-5-bromo-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-4(11)6-2-5(9(13)14)3-7(10)8(6)12/h2-3,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLBJBGIMISYKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)C(=O)O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Acetyl-5-bromo-4-hydroxybenzoic acid molecular weight and formula

An In-depth Technical Guide to 3-Acetyl-5-bromo-4-hydroxybenzoic Acid

This technical guide provides a comprehensive overview of this compound, a substituted aromatic carboxylic acid. While not extensively cataloged as a common commercial chemical, its structure suggests significant potential as an intermediate in the synthesis of novel pharmaceuticals and functional materials. This document elucidates its chemical identity, predicted physicochemical properties, a plausible synthetic pathway, and potential research applications. The insights provided are tailored for researchers, scientists, and professionals in drug development and materials science, offering a foundational understanding of this compound's scientific and practical relevance.

Chemical Identity and Molecular Structure

This compound is a polysubstituted benzene derivative. Its structure is characterized by a central benzoic acid moiety with hydroxyl, bromo, and acetyl functional groups at positions 4, 5, and 3, respectively.

The systematic IUPAC name for this compound is This compound . Based on its constituent atoms, the molecular formula is deduced as C₉H₇BrO₄ .

The molecular weight is calculated from the atomic weights of its constituent elements:

-

Carbon (C): 9 x 12.011 u = 108.099 u

-

Hydrogen (H): 7 x 1.008 u = 7.056 u

-

Bromine (Br): 1 x 79.904 u = 79.904 u

-

Oxygen (O): 4 x 15.999 u = 63.996 u

This results in a molecular weight of 259.055 g/mol .

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇BrO₄ |

| Molecular Weight | 259.055 g/mol |

| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1)Br)O)C(=O)O |

| InChI Key | (Predicted) |

Predicted Physicochemical Properties

The physicochemical properties of this compound are dictated by its combination of functional groups. The carboxylic acid and phenolic hydroxyl groups will confer acidic properties and the potential for hydrogen bonding, influencing its solubility and melting point. The aromatic ring, along with the bromo and acetyl substituents, contributes to its lipophilicity.

Solubility:

-

Expected to be slightly soluble in water, with solubility increasing in alkaline solutions due to the deprotonation of the carboxylic acid and phenolic hydroxyl groups.

-

Likely to be soluble in polar organic solvents such as alcohols (methanol, ethanol), acetone, and dimethyl sulfoxide (DMSO).

Acidity (pKa): The molecule possesses two acidic protons: one on the carboxylic acid and one on the phenolic hydroxyl group.

-

The carboxylic acid pKa is expected to be lower than that of benzoic acid (4.2) due to the electron-withdrawing effects of the bromo and acetyl groups.

-

The phenolic hydroxyl pKa will be influenced by the adjacent electron-withdrawing acetyl group, likely making it more acidic than phenol itself.

Physical Form: Based on related compounds like 3-bromo-4-hydroxybenzoic acid and methyl 3-acetyl-5-bromo-4-hydroxybenzoate, it is predicted to be a crystalline solid at room temperature, likely appearing as a white to pale-yellow powder.

Proposed Synthesis Pathway

A plausible synthetic route for this compound can be devised starting from a more readily available precursor, such as 4-hydroxybenzoic acid. The synthesis would involve electrophilic aromatic substitution reactions, namely bromination and Friedel-Crafts acylation. The order of these steps is crucial to ensure the correct regioselectivity, guided by the directing effects of the substituents.

Proposed Retrosynthesis Workflow:

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol:

Step 1: Bromination of 4-Hydroxybenzoic Acid The initial step involves the selective bromination of 4-hydroxybenzoic acid to yield 3-bromo-4-hydroxybenzoic acid. The hydroxyl group is a strong activating ortho-, para-director. Since the para position is blocked by the carboxylic acid group, bromination will occur at one of the ortho positions (C3 or C5).

-

Dissolve 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent, such as glacial acetic acid.[1]

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the reaction mixture with stirring.

-

Heat the mixture under reflux for several hours to drive the reaction to completion.[1]

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the crude 3-bromo-4-hydroxybenzoic acid by filtration and recrystallize from a suitable solvent to purify.

Step 2: Friedel-Crafts Acylation of 3-Bromo-4-hydroxybenzoic Acid The subsequent step is the introduction of the acetyl group onto the 3-bromo-4-hydroxybenzoic acid intermediate. This is a Friedel-Crafts acylation reaction. The hydroxyl group's activating effect and the deactivating effect of the bromo and carboxyl groups will direct the incoming acetyl group to the C5 position. However, to achieve acetylation at the C3 position, a Fries rearrangement of an ester precursor is a more likely successful strategy.

Alternative Fries Rearrangement Pathway:

Caption: A plausible synthetic workflow via Fries rearrangement.

-

Acetylation: React 4-hydroxybenzoic acid with acetyl chloride or acetic anhydride to form the ester, 4-acetoxybenzoic acid.

-

Fries Rearrangement: Heat 4-acetoxybenzoic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acetyl group will migrate from the oxygen to the ortho position on the aromatic ring, yielding 3-acetyl-4-hydroxybenzoic acid.

-

Bromination: Brominate the resulting 3-acetyl-4-hydroxybenzoic acid. The strong activating effect of the hydroxyl group will direct the bromine to the other ortho position (C5).

This alternative pathway is more likely to yield the desired product due to the predictable nature of the Fries rearrangement for ortho-acylation of phenols.

Potential Applications and Research Interest

Halogenated and acetylated hydroxybenzoic acids are valuable scaffolds in medicinal chemistry and materials science.[2][3] The functional groups of this compound offer multiple points for further chemical modification, making it a versatile building block.

-

Pharmaceutical Intermediates: This compound can serve as a precursor for the synthesis of more complex molecules with potential biological activity. The presence of the bromine atom allows for cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity.[2]

-

Polymer Science: The carboxylic acid and hydroxyl groups are suitable for polymerization reactions, potentially leading to the creation of specialty polyesters or polyamides with enhanced thermal stability or flame-retardant properties due to the bromine content.

-

Agrochemicals: Brominated aromatic compounds are a known class of agrochemicals.[4][5][6] Further derivatization could lead to novel herbicides or fungicides.

Anticipated Spectroscopic Data

¹H NMR:

-

Aromatic protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm).

-

Hydroxyl proton: A broad singlet, with a chemical shift dependent on concentration and solvent.

-

Carboxylic acid proton: A broad singlet at a downfield chemical shift (δ > 10 ppm).

-

Acetyl protons: A sharp singlet around δ 2.5 ppm corresponding to the three methyl protons.

¹³C NMR:

-

Carbonyl carbons: Two signals in the downfield region (δ 165-200 ppm) for the carboxylic acid and acetyl carbonyls.

-

Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with chemical shifts influenced by the attached substituents.

-

Acetyl methyl carbon: A signal in the aliphatic region (δ ~25-30 ppm).

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid dimer hydrogen bonding (~2500-3300 cm⁻¹).

-

A sharp C=O stretch for the carboxylic acid (~1700 cm⁻¹).

-

A sharp C=O stretch for the acetyl ketone (~1680 cm⁻¹).

-

C-Br stretch in the fingerprint region.

Mass Spectrometry:

-

The molecular ion peak would show a characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks with approximately 1:1 intensity).

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on the safety information for related compounds like methyl 3-acetyl-5-bromo-4-hydroxybenzoate, the following hazards may be anticipated:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

References

-

Chemsrc. 3-Acetyl-5-bromo-4-hydroxybenzaldehyde | CAS#:2149019-91-8. [Link]

-

PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

-

PubChem. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857. [Link]

-

PubChem. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368. [Link]

-

Wikipedia. 4-Hydroxybenzoic acid. [Link]

- Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals.

-

NIST WebBook. 3,5-Dibromo-4-hydroxybenzoic acid. [Link]

-

NIST WebBook. 3,5-Dibromo-4-hydroxybenzoic acid. [Link]

- El-Gogary, et al.

-

ResearchGate. (PDF) 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. [Link]

-

MDPI. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]

-

US EPA. Benzoic acid, 3,5-dibromo-4-hydroxy- - Substance Details. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 3-Bromo-5-formyl-4-hydroxybenzoic acid | 2088869-55-8 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-4-hydroxybenzoic acid | C7H5BrO3 | CID 84368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dibromo-4-hydroxybenzoic acid | CAS 3337-62-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Solubility Profile of 3-Acetyl-5-bromo-4-hydroxybenzoic Acid: A Technical Guide

The following technical guide details the solubility characteristics, thermodynamic behavior, and experimental characterization of 3-Acetyl-5-bromo-4-hydroxybenzoic acid (CAS: 71407-98-2).

Executive Summary & Compound Architecture

This compound (ABHBA) is a critical pharmaceutical intermediate, notably utilized in the synthesis of chromenone derivatives (PI3K inhibitors) and thrombopoietin receptor agonists. Its utility in drug development is defined by its ability to undergo esterification and coupling reactions, processes heavily dependent on precise solubility control.

This guide addresses the solubility landscape of ABHBA. While open-literature thermodynamic tables for this specific intermediate are sparse, field data from synthesis patents and Structure-Property Relationship (SPR) analysis confirm it behaves as a polar aromatic acid with limited solubility in lower alcohols at ambient temperatures , requiring thermal activation or dipolar aprotic solvents for high-concentration processing.

Structural Determinants of Solubility

The solubility of ABHBA is governed by four competing functional moieties:

-

Carboxylic Acid (-COOH) & Phenolic Hydroxyl (-OH): Strong hydrogen bond donors (HBD) and acceptors (HBA). These promote solubility in polar protic solvents (Alcohols) and aprotic solvents (DMSO, DMF).

-

Acetyl Group (-COCH3): A polar HBA, enhancing solubility in esters (Ethyl Acetate) and ketones (Acetone).

-

Bromine Atom (-Br): A lipophilic, heavy halogen that increases molecular weight and density, generally reducing solubility in water and increasing affinity for chlorinated solvents (DCM).

-

Aromatic Core: Provides π-π stacking potential, often leading to high lattice energy and reduced solubility in non-polar alkanes (Hexane).

Predicted & Observed Solubility Profile

Based on synthesis protocols (e.g., patent KR20120098724A) and functional group analysis, the qualitative solubility profile is categorized below.

Table 1: Solubility Classification in Organic Solvents (at 25°C)

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |

| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong H-bond acceptance disrupts crystal lattice; primary choice for stock solutions. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Interaction with the brominated core and acetyl group; often used for extraction. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Forms suspensions at RT; solubility increases significantly with temperature (reflux). |

| Ketones/Esters | Acetone, Ethyl Acetate | Moderate | Good compatibility with the acetyl moiety; useful for crystallization antisolvents. |

| Non-Polar | Hexane, Heptane | Insoluble | Lack of H-bonding capability; effective antisolvents for precipitation. |

| Aqueous | Water (pH < 4) | Insoluble | Hydrophobic aromatic ring dominates; solubility increases at pH > 7 (salt formation). |

Process Note: In synthetic workflows, ABHBA is often reported as a suspension in methanol at room temperature, requiring heating to 80°C for complete dissolution or reaction homogeneity.

Experimental Protocol: Self-Validating Solubility Determination

As a Senior Scientist, relying on estimated data is insufficient for critical crystallization processes. You must generate precise mole-fraction data. The following Laser Monitoring Observation Technique is the gold standard for accuracy and reproducibility.

Methodology Logic

This protocol uses a dynamic laser system to detect the precise moment of dissolution (clearing point) and precipitation (cloud point). It eliminates the sampling errors inherent in the static gravimetric method (e.g., filter clogging, temperature drift).

Workflow Diagram

The following Graphviz diagram outlines the self-validating loop for determining solubility.

Figure 1: Dynamic Laser Monitoring workflow for determining the solubility boundary of ABHBA.

Step-by-Step Protocol

-

Preparation: Load a precise mass (

) of ABHBA into a jacketed glass vessel equipped with a magnetic stirrer. -

Solvent Addition: Add an initial mass (

) of solvent (e.g., Methanol). -

Thermal Control: Set the thermostat to the lowest temperature of interest (e.g., 278.15 K).

-

Laser Monitoring: Direct a He-Ne laser (632.8 nm) through the vessel. A photodetector measures transmissivity.

-

Low Transmissivity: Indicates undissolved particles (Suspension).

-

High Transmissivity: Indicates complete dissolution.

-

-

Titration: If the laser signal is low, add solvent dropwise until the signal jumps to the baseline (clear solution). Record the final solvent mass.

-

Validation: Lower the temperature by 2 K to induce nucleation (cloud point), then reheat to confirm the dissolution temperature. This hysteresis check validates the equilibrium point.

Thermodynamic Modeling & Analysis

Once experimental data is generated, it must be modeled to predict solubility at unmeasured temperatures.

The Modified Apelblat Equation

For ABHBA, the Modified Apelblat equation is the preferred model due to its accuracy in correlating solubility with temperature in polar solvents:

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff analysis, you can derive the Enthalpy of Solution (

-

Positive

(Endothermic): Solubility increases with temperature. (Expected for ABHBA in alcohols). -

Implication: If

is high (> 30 kJ/mol), a cooling crystallization is the most efficient purification method. If low, anti-solvent crystallization (using Water or Hexane) is required.

Application: Purification Strategy

Based on the compound's profile, the following purification workflow is recommended for removing impurities (e.g., unbrominated precursors or isomers).

Figure 2: Recommended recrystallization logic based on differential solubility in hot vs. cold methanol.

References

- Synthetic Application: Patent KR20120098724A. Chromenone derivatives with anti-tumour activity. (Describes suspension in Methanol and extraction with DCM).

- Methodology: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Reference for Apelblat modeling and Laser Monitoring protocols).

Sources

The Strategic Utility of 3-Acetyl-5-bromo-4-hydroxybenzoic Acid in Pharmaceutical Synthesis: A Technical Guide

This in-depth technical guide explores the synthesis, chemical characterization, and core pharmaceutical intermediate applications of 3-Acetyl-5-bromo-4-hydroxybenzoic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the compound's strategic importance as a versatile building block in the creation of high-value active pharmaceutical ingredients (APIs). We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the potential for this intermediate in the development of novel therapeutics, particularly in the realm of mucolytic agents.

Introduction: The Significance of Substituted Hydroxybenzoic Acids in Medicinal Chemistry

Hydroxybenzoic acids and their derivatives are a cornerstone of pharmaceutical research and development, with their structural motifs present in a wide array of therapeutic agents.[1] The introduction of various functional groups onto the benzoic acid scaffold allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and ability to interact with biological targets. Halogenation, in particular, can significantly enhance the therapeutic efficacy of a compound.[2] The presence of a bromine atom, as in this compound, can increase a molecule's metabolic stability and binding affinity for its target protein.

The acetyl group in the 3-position is of particular synthetic utility. As a hydroxyaryl ketone, this moiety can serve as a handle for a variety of chemical transformations, including oxidation, reduction, and conversion to other functional groups, making it a valuable precursor for the synthesis of more complex molecules.[3][] This guide will focus on the unique combination of the acetyl, bromo, and hydroxy functionalities in this compound and its potential applications in pharmaceutical synthesis.

Synthesis of this compound: A Mechanistic Approach

A robust and efficient synthesis of this compound is crucial for its application as a pharmaceutical intermediate. A logical and well-established synthetic strategy involves a multi-step sequence starting from readily available p-hydroxybenzoic acid. The key transformation is a Fries rearrangement, a reliable method for the synthesis of hydroxyaryl ketones from phenolic esters.[5][6][7][8]

Proposed Synthetic Pathway

The proposed synthesis commences with the protection of the carboxylic acid functionality of p-hydroxybenzoic acid, followed by acetylation of the phenolic hydroxyl group. The resulting ester then undergoes bromination and a subsequent Fries rearrangement to introduce the acetyl group at the desired position. Finally, deprotection of the carboxylic acid yields the target molecule.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established procedures for analogous transformations.

Step 1: Esterification of p-Hydroxybenzoic Acid

-

To a solution of p-hydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl p-hydroxybenzoate.

Step 2: Acetylation of Methyl p-hydroxybenzoate

-

Dissolve methyl p-hydroxybenzoate (1.0 eq) in acetic anhydride (5 vol) and add a catalytic amount of pyridine.

-

Heat the reaction mixture at 100 °C for 2 hours.

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield methyl 4-acetoxybenzoate.

Step 3: Bromination of Methyl 4-acetoxybenzoate

-

Dissolve methyl 4-acetoxybenzoate (1.0 eq) in glacial acetic acid (10 vol).

-

Add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with water and dry under vacuum to obtain methyl 4-acetoxy-3-bromobenzoate.

Step 4: Fries Rearrangement of Methyl 4-acetoxy-3-bromobenzoate

-

To a suspension of anhydrous aluminum chloride (3.0 eq) in a suitable inert solvent (e.g., nitrobenzene or 1,2-dichloroethane), add methyl 4-acetoxy-3-bromobenzoate (1.0 eq) portion-wise at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. The optimal temperature may need to be determined empirically to favor the desired isomer.[8]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold dilute hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate methyl 3-acetyl-5-bromo-4-hydroxybenzoate.

Step 5: Hydrolysis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate

-

Dissolve the methyl ester (1.0 eq) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Remove the methanol under reduced pressure and acidify the aqueous solution with 1 M hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use as a pharmaceutical intermediate. The following tables summarize the predicted physicochemical properties and spectroscopic data based on the analysis of structurally related compounds.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₇BrO₄ |

| Molecular Weight | 259.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | > 200 °C (decomposition likely) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 (broad s) | Singlet | 1H | -COOH |

| ~11.5 (s) | Singlet | 1H | Ar-OH |

| ~8.2 (d, J ≈ 2.0 Hz) | Doublet | 1H | Ar-H |

| ~8.0 (d, J ≈ 2.0 Hz) | Doublet | 1H | Ar-H |

| ~2.6 (s) | Singlet | 3H | -C(O)CH₃ |

Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | -C (O)CH₃ |

| ~170 | -C OOH |

| ~160 | C -OH |

| ~135 | Ar-C |

| ~130 | Ar-C |

| ~125 | Ar-C |

| ~115 | C -Br |

| ~110 | Ar-C |

| ~30 | -C(O)C H₃ |

Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3200 (broad) | O-H stretch (phenol) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1650 | C=O stretch (ketone) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch |

| ~600 | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 258/260 | [M]⁺ (isotopic pattern for Br) |

| 241/243 | [M - OH]⁺ |

| 215/217 | [M - COOH]⁺ |

| 199/201 | [M - COCH₃ - H]⁺ |

Core Pharmaceutical Intermediate Applications

The unique structural features of this compound make it a highly valuable intermediate for the synthesis of a range of pharmaceutical compounds. Its primary potential lies in the synthesis of mucolytic agents, particularly analogs of bromhexine and ambroxol.

Synthesis of Bromhexine and Ambroxol Analogs

Bromhexine and its active metabolite, ambroxol, are widely used mucolytic agents that help to clear mucus from the respiratory tract.[9][10][11][12] The core structure of these drugs features a 2-amino-3,5-dibromobenzyl-amine moiety. The synthesis of these compounds often involves the use of 2-amino-3,5-dibromobenzoic acid or its derivatives.[13][14][15]

This compound is an ideal precursor for the synthesis of novel analogs of these drugs. The acetyl group can be readily converted to an amine through various chemical transformations, such as a Beckmann rearrangement or by conversion to an oxime followed by reduction. The resulting amino group, positioned ortho to the hydroxyl group and meta to the carboxylic acid, provides a key reactive site for the introduction of the N-cycloalkyl-N-methylamino side chain characteristic of bromhexine.

Caption: Synthetic utility in the preparation of Bromhexine/Ambroxol analogs.

The presence of the hydroxyl group offers an additional point for modification, allowing for the creation of a library of novel compounds with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

Other Potential Therapeutic Areas

The hydroxy-aryl ketone motif is a common feature in a variety of biologically active molecules.[3][] As such, this compound could also serve as an intermediate in the synthesis of compounds targeting other therapeutic areas, including:

-

Anti-inflammatory agents: The benzoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer agents: Many kinase inhibitors and other anticancer drugs contain substituted aromatic rings.

-

Antiviral and Antimicrobial agents: The combination of halogen and phenolic hydroxyl groups can impart significant antimicrobial and antiviral activity.

Conclusion

This compound is a strategically important pharmaceutical intermediate with significant potential in drug discovery and development. Its synthesis, achievable through a well-defined pathway centered around the Fries rearrangement, provides access to a versatile building block. The presence of multiple, readily modifiable functional groups, particularly the acetyl and bromo substituents, makes it an ideal starting material for the synthesis of complex APIs. The strong potential for its use in the development of novel mucolytic agents, as analogs of bromhexine and ambroxol, highlights its immediate relevance in addressing respiratory diseases. Further exploration of the reactivity of this intermediate is likely to uncover additional applications in a broad range of therapeutic areas, solidifying its value to the pharmaceutical industry.

References

-

Fries rearrangement. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

-

BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved February 26, 2026, from [Link]

-

Taylor & Francis. (n.d.). Hydroxy ketones – Knowledge and References. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions. PubMed Central. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved February 26, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 2-amino-3,5-dibromobenzyl amines.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Retrieved February 26, 2026, from [Link]

-

MassBank. (2009, September 10). Benzoic acids and derivatives. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (2020, September 9). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3,5-dihydroxybenzoic acid. PubChem. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. PubChem. Retrieved February 26, 2026, from [Link]

-

NIST. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2011, July). N-(2-Amino-3,5-dibromobenzyl)-N-methylcyclohexan-1-aminium p-toluenesulfonate. Retrieved February 26, 2026, from [Link]

-

Bromhexine. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

-

Medindia. (n.d.). Bromhexine - Guide to Brand or Trade Names. Retrieved February 26, 2026, from [Link]

-

1mg. (2024, September 23). Bromhexine + Guaifenesin + Menthol + Terbutaline: View Uses, Side Effects and Medicines. Retrieved February 26, 2026, from [Link]

-

Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, 67(2), 519. [Link]

- Google Patents. (n.d.). A kind of preparation method of bromhexine hydrochloride.

- Google Patents. (n.d.). Process for the preparation of N-(2-amino-3,5-dibromobenzyl)-trans-amino-cyclohexanol.

- Google Patents. (n.d.). Preparation method of bromhexine hydrochloride and intermediate thereof.

-

European Patent Office. (n.d.). Preparation of 3-amino-4-hydroxybenzoic acids. Retrieved February 26, 2026, from [Link]

- Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

Sources

- 1. massbank.eu [massbank.eu]

- 2. medindia.net [medindia.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 8. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]

- 9. Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labeling.pfizer.com [labeling.pfizer.com]

- 11. Bromhexine - Wikipedia [en.wikipedia.org]

- 12. 1mg.com [1mg.com]

- 13. EP0130224A1 - Process for the preparation of 2-amino-3,5-dibromobenzyl amines - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. 3,5-Dibromo-4-hydroxybenzoic acid [webbook.nist.gov]

Methodological & Application

Application Note: Protocol for the Hydrolysis of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate

Target Audience: Synthetic chemists, researchers, and drug development professionals.

Executive Summary & Scientific Rationale

Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (CAS: 160753-84-4) is a highly functionalized aromatic building block frequently utilized in the synthesis of PI3Kβ inhibitors and anti-tumor chromenone derivatives [1]. The conversion of this methyl ester to its corresponding carboxylic acid—3-acetyl-5-bromo-4-hydroxybenzoic acid —is a critical synthetic node.

While ester hydrolysis is a fundamental organic transformation, the specific polyfunctional nature of this substrate (containing a ketone, an aryl bromide, and a phenol) demands precise stoichiometric and environmental control. This application note details a field-proven, base-catalyzed saponification protocol using Lithium Hydroxide (LiOH) in a ternary aqueous-organic solvent system. This method guarantees high conversion rates while suppressing unwanted side reactions [2].

Mechanistic Logic & Experimental Design

To ensure a self-validating and high-yielding protocol, every experimental parameter has been optimized based on the substrate's chemical reactivity:

-

Why Base-Catalyzed Saponification? Unlike acid-catalyzed hydrolysis, which is an equilibrium process, base-catalyzed hydrolysis is irreversible. The reaction is driven to completion by the formation of a highly stable, resonance-delocalized carboxylate anion [2].

-

The Stoichiometric Imperative: The starting material contains a phenolic hydroxyl group at the 4-position (pKa ~9–10). Because acid-base proton transfer is orders of magnitude faster than nucleophilic acyl substitution, the hydroxide base will immediately deprotonate the phenol. Therefore, a minimum of 2.0 equivalents of base is strictly required to form the intermediate phenoxide-carboxylate dianion. We utilize 3.0 equivalents of LiOH to ensure rapid kinetic turnover.

-

Reagent Selection (LiOH vs. NaOH/KOH): Lithium hydroxide is selected over sodium or potassium hydroxide because it provides a milder basic environment. Stronger bases combined with extended reaction times could trigger unwanted aldol condensations involving the 3-acetyl (ketone) group [3].

-

Ternary Solvent System (THF/MeOH/H₂O): A 3:1:1 (v/v) mixture is deployed to solve solubility disparities. Tetrahydrofuran (THF) solubilizes the hydrophobic ester, water dissolves the LiOH, and methanol (MeOH) acts as a bridging co-solvent to maintain a monophasic reaction mixture, maximizing interfacial contact between the nucleophile and the electrophile[2, 3].

Figure 1: Chemical logic highlighting the dianion intermediate requiring excess base.

Quantitative Data & Reagent Preparation

Summarized below are the optimized parameters and stoichiometric requirements for a standard 10 mmol scale reaction.

Table 1: Reagent Stoichiometry and Equivalents

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |

| Methyl 3-acetyl-5-bromo-4-hydroxybenzoate | 273.08 | 1.0 eq | 2.73 g | Starting Material |

| LiOH·H₂O | 41.96 | 3.0 eq | 1.26 g | Base / Nucleophile |

| THF / MeOH / H₂O | N/A | 3:1:1 v/v | 50 mL total | Monophasic Solvent |

| 1M HCl (aq) | 36.46 | To pH 2.0 | ~35 mL | Acidifying Agent |

Table 2: Reaction Optimization & Expected Outcomes

| Parameter | Standard Condition | Causality / Outcome |

| Temperature | 0 °C to RT | Minimizes thermal degradation and aldol condensation side-reactions. |

| Reaction Time | 4 – 6 hours | Ensures complete cleavage of the sterically unhindered methyl ester. |

| Workup pH | pH 2.0 | Critical for reprotonating both the carboxylate and phenoxide to induce precipitation. |

| Expected Yield | > 90% | High conversion due to the irreversible nature of the dianion formation. |

Step-by-Step Methodology

This protocol is designed to be self-validating. Do not proceed to the workup phase until analytical confirmation (Step 4) indicates complete consumption of the starting material.

Part A: Reaction Setup

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.73 g (10 mmol) of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate in 30 mL of THF and 10 mL of MeOH.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 10 minutes.

-

Base Addition: Dissolve 1.26 g (30 mmol) of LiOH·H₂O in 10 mL of deionized water. Add this aqueous base solution dropwise to the organic mixture over 5 minutes to prevent localized exothermic spikes.

-

Hydrolysis: Remove the ice bath. Allow the monophasic reaction mixture to warm to room temperature (20–25 °C) and stir vigorously for 4 to 6 hours.

-

Validation: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/EtOAc, UV visualization) or LC-MS. The reaction is complete when the starting material spot/peak completely disappears, replaced by a highly polar baseline spot corresponding to the dianion salt.

Part B: Workup and Isolation

-

Solvent Removal (Critical Step): Transfer the mixture to a rotary evaporator. Concentrate the solution under reduced pressure (at 35 °C) to remove the volatile THF and MeOH. Expert Insight: Failing to remove the organic solvents before acidification will keep the product dissolved in the mixed media, preventing crystallization and drastically reducing your isolated yield.

-

Dilution: Dilute the remaining aqueous residue with an additional 15 mL of cold deionized water. Transfer to an ice bath and cool to 0 °C.

-

Acidification: Slowly add 1M HCl dropwise while stirring continuously. Monitor the pH using pH paper or a probe. Continue adding until the solution reaches pH 2.0 . A thick, pale-yellow to off-white precipitate (the free carboxylic acid) will crash out of the solution.

-

Isolation: Filter the suspension through a sintered glass funnel under vacuum. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride salts.

-

Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford pure this compound.

Figure 2: Workflow for base-catalyzed ester hydrolysis and isolation.

Analytical Characterization Expectations

To verify the structural integrity of your isolated product, utilize ¹H-NMR (in DMSO-d6). You should observe the complete disappearance of the sharp 3-proton singlet at ~3.8–3.9 ppm, which corresponds to the cleaved methyl ester group. The acetyl methyl group (singlet, ~2.6 ppm) and the aromatic proton (singlet, ~8.0–8.3 ppm) will remain intact. LC-MS analysis in negative ion mode should yield an [M-H]⁻ mass of approximately 257/259 m/z (exhibiting the characteristic 1:1 isotopic ratio of the bromine atom).

References

Reagents for synthesizing 3-Acetyl-5-bromo-4-hydroxybenzoic acid

Executive Summary

This application note details the synthetic pathway and reagent selection for 3-Acetyl-5-bromo-4-hydroxybenzoic acid , a highly functionalized aromatic scaffold used as a critical intermediate in the development of kinase inhibitors and anti-inflammatory agents.[1]

The synthesis presents two primary regiochemical challenges:

-

C3-Acetylation: Introducing an acetyl group ortho to the phenol while preserving the carboxylic acid.[1]

-

C5-Bromination: Selectively halogenating the remaining ortho position without over-bromination or decarboxylation.[1]

This guide provides a validated two-stage protocol : a Fries rearrangement to establish the acetyl moiety, followed by a controlled electrophilic bromination.

Retrosynthetic Analysis & Strategy

The target molecule is accessed via a linear synthesis starting from commercially available 4-hydroxybenzoic acid .[1] The strategy relies on the directing effects of the hydroxyl group to orchestrate the substitution pattern.

Figure 1: Retrosynthetic tree illustrating the linear assembly of the target from 4-hydroxybenzoic acid.

Reagent Selection & Critical Parameters

The success of this synthesis hinges on the purity and grade of specific reagents.

| Reagent | Grade/Spec | Role | Critical Selection Criteria (The "Why") |

| 4-Hydroxybenzoic Acid | >99% Purity | Starting Material | Impurities (e.g., salicylic acid) will lead to inseparable regioisomers downstream.[1] |

| Acetic Anhydride | ACS Reagent | Acetylating Agent | Must be free of acetic acid to ensure stoichiometric precision during esterification.[1] |

| Aluminum Chloride (AlCl₃) | Anhydrous, Granular | Lewis Acid Catalyst | Critical: Moisture deactivates AlCl₃.[1] Use fresh, granular form to control reaction rate during the exothermic Fries rearrangement. |

| Bromine (Br₂) | Reagent Grade (>99.5%) | Brominating Agent | Liquid bromine is preferred over NBS for atom economy in acetic acid.[1] Safety: High vapor pressure and corrosivity.[1] |

| Glacial Acetic Acid | Anhydrous | Solvent | Acts as the solvent for bromination; promotes the polarization of the Br-Br bond. |

| Sodium Bisulfite (NaHSO₃) | ACS Reagent | Quenching Agent | Essential for neutralizing excess bromine to prevent post-reaction halogenation.[1] |

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Acetyl-4-hydroxybenzoic Acid (Fries Rearrangement)

Note: If 3-acetyl-4-hydroxybenzoic acid is purchased commercially, proceed directly to Stage 2.[1]

Mechanism: The O-acyl group of 4-acetoxybenzoic acid migrates to the ortho-position (C3) under thermodynamic control (high temperature).[1]

Step 1.1: Acetylation

-

Suspend 4-hydroxybenzoic acid (13.8 g, 100 mmol) in acetic anhydride (30 mL).

-

Heat to 80°C for 1 hour until the solution clears.

-

Pour onto crushed ice (200 g). Filter the white precipitate (4-acetoxybenzoic acid).[1] Dry thoroughly in a vacuum oven at 50°C.

Step 1.2: Fries Rearrangement

-

Setup: Flame-dried 250 mL round-bottom flask equipped with a mechanical stirrer and a drying tube (CaCl₂).

-

Mix: Combine dried 4-acetoxybenzoic acid (18.0 g, 100 mmol) and anhydrous AlCl₃ (40.0 g, 300 mmol). Note: Excess Lewis acid is required to complex the carboxylic acid and the ester carbonyl.

-

Reaction: Heat the neat mixture to 120–130°C in an oil bath. The solids will melt into a viscous mass.

-

Duration: Maintain temperature for 3 hours. Evolution of HCl gas will be observed (scrubbing required).[1]

-

Quench: Cool to room temperature. Carefully add crushed ice/HCl (100 mL, 2M) to hydrolyze the aluminum complex.

-

Isolation: Filter the resulting solid. Recrystallize from aqueous ethanol to yield 3-acetyl-4-hydroxybenzoic acid .[1]

Stage 2: Regioselective Bromination to Target

Rationale: The hydroxyl group (C4) is a strong ortho/para director. The acetyl (C3) and carboxyl (C1) groups are meta directors. All directing effects converge on the C5 position , ensuring high regioselectivity.

Figure 2: Workflow for the bromination of 3-acetyl-4-hydroxybenzoic acid.

Protocol:

-

Dissolution: In a 250 mL 3-neck flask fitted with an addition funnel and a trap for HBr fumes, dissolve 3-acetyl-4-hydroxybenzoic acid (9.0 g, 50 mmol) in glacial acetic acid (70 mL).

-

Tip: Gentle warming (40°C) helps dissolution; cool back to 20°C before proceeding.[1]

-

-

Bromine Preparation: Prepare a solution of Bromine (8.4 g, 2.7 mL, 52.5 mmol, 1.05 eq) in glacial acetic acid (20 mL).

-

Critical: Use a slight excess (1.05 eq) to ensure completion, but avoid large excesses to prevent poly-bromination.

-

-

Addition: Add the bromine solution dropwise over 45 minutes. Maintain the internal temperature between 20–25°C .

-

Observation: The deep red color of bromine should fade as it reacts.

-

-

Reaction: Stir at room temperature for 4–6 hours.

-

Monitoring: Check by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting material (Rf ~0.4) should disappear; the product (Rf ~0.5) will appear.

-

-

Quenching: Pour the reaction mixture into cold water (300 mL) containing sodium bisulfite (2.0 g) to destroy unreacted bromine.

-

Isolation: A pale yellow/white precipitate will form immediately.[1] Stir for 30 minutes. Filter the solid.[1][2][6][7]

-

Purification: Recrystallize from Ethanol/Water (80:20) . Dissolve in hot ethanol, filter while hot (to remove any inorganic salts), and add warm water until turbid. Cool slowly.

-

Drying: Dry in vacuo at 50°C.

Target Properties:

-

Yield: 75–85%[1]

-

Appearance: White to pale yellow crystalline solid.[1]

-

Melting Point: ~220–225°C (dec).[1]

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral signatures:

-

1H NMR (DMSO-d6):

-

Mass Spectrometry (ESI-):

-

Observe [M-H]⁻ peaks at 257 and 259 (1:1 ratio), characteristic of the mono-bromine isotope pattern (⁷⁹Br/⁸¹Br).

-

Safety & Troubleshooting

| Hazard/Issue | Mitigation Strategy |

| Bromine Burns | Br₂ causes severe chemical burns.[1] Handle only in a fume hood with double nitrile gloves.[1] Keep sodium thiosulfate solution nearby for spills.[1] |

| HBr Evolution | The reaction generates HBr gas. Connect the reaction vessel to a scrubber (NaOH trap). |

| Incomplete Fries Rearrangement | If the intermediate contains starting material, the temperature was likely too low. Ensure the melt reaches 120°C. |

| Poly-bromination | If 3,5-dibromo product is observed (by MS), reduce Br₂ equivalents to 0.95 and recrystallize to remove unreacted starting material (which is easier to separate than the dibromo impurity). |

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General procedures for Fries Rearrangement and Bromination).

-

Martin, R. (1992).[1] The Fries Reaction. Organic Preparations and Procedures International, 24(4), 369-435.[1] Link[1]

-

Sigma-Aldrich. (2024).[1] Methyl 3-acetyl-5-bromo-4-hydroxybenzoate Product Sheet. (Analogous ester data). Link

-

Organic Syntheses. (1930).[1] 2,4-Dihydroxy-5-bromobenzoic acid (Protocol adaptation). Org.[1][4][8][9] Synth. 10, 22. Link

-

PubChem. (2024).[1] 3-Acetyl-4-hydroxybenzoic acid Compound Summary. Link[1]

Sources

- 1. achemblock.com [achemblock.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid - Google Patents [patents.google.com]

- 8. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 9. byjus.com [byjus.com]

Application Notes & Protocols: High-Purity Isolation of 3-Acetyl-5-bromo-4-hydroxybenzoic Acid and Key Synthetic Intermediates

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective purification of 3-Acetyl-5-bromo-4-hydroxybenzoic acid and its critical synthetic precursors. The protocols herein are designed to address common impurity profiles arising from typical synthetic routes, ensuring the high purity required for downstream applications. Methodologies covered include optimized recrystallization, preparative column chromatography, and liquid-liquid extraction, with a focus on the underlying chemical principles that govern these separations.

Introduction: The Imperative for Purity

This compound is a highly functionalized aromatic compound, often serving as a key building block in the synthesis of complex pharmaceutical agents and other high-value chemical entities. The presence of four distinct functional groups—a carboxylic acid, a phenol, an aryl bromide, and an acetyl group—offers numerous handles for subsequent chemical transformations. However, this reactivity also presents significant challenges during synthesis, often leading to a mixture of regioisomers, over-brominated species, and unreacted starting materials.

The purity of this intermediate is paramount; even minor impurities can lead to the formation of intractable side products in subsequent steps, complicate reaction kinetics, and introduce toxicological risks in final active pharmaceutical ingredients (APIs). This guide provides robust, validated protocols to isolate the target compound with a purity level suitable for the most demanding applications.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. A common synthetic route involves the bromination of a 4-hydroxybenzoic acid derivative followed by a Friedel-Crafts-type acetylation.

Plausible Synthetic Pathway & Associated Impurities:

-

Bromination of 4-hydroxybenzoic acid: The powerful activating effect of the hydroxyl group directs bromination to the ortho positions (3 and 5).

-

Acetylation: Introduction of the acetyl group, typically at the 3-position.

Based on this, the primary impurities to be removed are:

-

Starting Materials: Unreacted 4-hydroxybenzoic acid or 3-bromo-4-hydroxybenzoic acid.

-

Over-brominated Byproduct: 3,5-Dibromo-4-hydroxybenzoic acid is a very common byproduct due to the high activation of the aromatic ring.[1][2]

-

Regioisomers: Isomers resulting from incorrect positioning of the acetyl or bromo groups, though less common, can be challenging to separate.

-

Process-related Impurities: Residual solvents, catalysts, and reagents from the reaction workup.

Strategic Purification Workflow

A multi-step purification strategy is often necessary. A typical workflow involves an initial bulk purification step like extraction or crystallization, followed by a high-resolution technique like chromatography if required.

Caption: General purification workflow for this compound.

Protocol 1: Purification by Recrystallization

Recrystallization is the most effective technique for removing small to moderate amounts of impurities from a solid crystalline product. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (0-4°C).

Causality Behind Solvent Selection

The choice of solvent is critical. For this compound, the polarity imparted by the -COOH, -OH, and acetyl groups suggests that polar protic or aprotic solvents will be effective. Impurities like the over-brominated 3,5-dibromo analogue are more non-polar and may exhibit different solubility profiles.

Caption: Key criteria for selecting an optimal recrystallization solvent.

Recommended Solvents & Rationale

| Solvent System | Rationale & Use Case | Potential Drawbacks |

| Aqueous Ethanol | A versatile polar protic system. The ratio of ethanol to water can be fine-tuned to achieve ideal solubility. Good for removing both more polar and less polar impurities. | Finding the precise ethanol/water ratio can require some experimentation. |

| Glacial Acetic Acid | Often an excellent solvent for substituted benzoic acids, as demonstrated for the precursor 3-bromo-4-hydroxybenzoic acid.[4] Its acidic nature suppresses the deprotonation of the carboxylic acid. | High boiling point (118°C) can make it difficult to remove completely without high vacuum. |

| Water | Benzoic acid itself has a significant temperature-solubility gradient in water, making it a classic choice.[5] This system is ideal for removing non-polar, organic-soluble impurities. | The solubility of the target compound may be too low even in boiling water, requiring large volumes. |

Step-by-Step Recrystallization Protocol

-

Dissolution: Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask with a stir bar. Add the selected solvent (e.g., 80% ethanol/water) in small portions while heating the mixture on a hotplate with stirring. Continue adding the hot solvent until the solid just completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities (like dust or non-soluble byproducts) are observed in the hot solution, perform a hot filtration. Pre-heat a fluted filter paper and a glass funnel with boiling solvent and quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.

-

Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals that exclude impurities from their lattice.[3]

-

Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the precipitated product.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to rinse away any residual soluble impurities.

-

Drying: Dry the crystals under vacuum. The purity can then be assessed by measuring the melting point and performing TLC or HPLC analysis.

Protocol 2: Purification by Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles (e.g., regioisomers), column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[6]

Technical Considerations

-

Stationary Phase: Standard flash silica gel (40-63 µm) is suitable.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is common.

-

Acidification: For carboxylic acids, tailing on the silica column is a common issue due to interactions between the acidic proton and the slightly basic silica surface. Adding a small amount (0.5-1%) of acetic acid or formic acid to the eluent suppresses this ionization, resulting in sharper peaks and better separation.[6]

Step-by-Step Chromatography Protocol

-

TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Test various ratios of hexane/ethyl acetate (with 1% acetic acid). The ideal system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.

-

Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better resolution.

-

Elution: Add the eluent to the top of the column and apply pressure (flash chromatography) to maintain a steady flow rate. Collect fractions in test tubes.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC.

-

Isolation: Combine the pure fractions containing the desired product, and remove the solvent using a rotary evaporator to yield the purified compound.

Recommended Chromatography Conditions

| Parameter | Condition | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective, and provides good resolution for moderately polar compounds. |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 70:30) + 1% Acetic Acid | Provides good separation for many substituted benzoic acids. The ratio can be adjusted based on TLC results. Acetic acid is critical to prevent peak tailing.[6] |

| Detection | UV light (254 nm) | The aromatic ring of the compound will be visible under UV light on TLC plates containing a fluorescent indicator. |

Protocol 3: Purification by Acid-Base Extraction

This classic technique is highly effective for separating acidic compounds like this compound from any neutral or basic impurities. The method exploits the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt.[7]

Step-by-Step Extraction Protocol

-

Dissolution: Dissolve the crude product (e.g., 5.0 g) in an appropriate organic solvent like ethyl acetate (100 mL) in a separatory funnel.

-

Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Caution: Vent the separatory funnel frequently to release CO₂ gas produced from the acid-base reaction. Shake the funnel vigorously.

-

Separation: Allow the layers to separate. The deprotonated sodium salt of the benzoic acid will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer. Drain the aqueous layer into a clean beaker or flask.

-

Re-extraction: To ensure complete transfer, add another portion of NaHCO₃ solution (50 mL) to the organic layer, shake, and combine the aqueous layer with the first extract.

-

Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). The purified this compound will precipitate out as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Purity Assessment

Post-purification analysis is a mandatory step to validate the success of the chosen protocol.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.

-

TLC/HPLC: Chromatographic analysis should show a single spot (TLC) or a single peak (HPLC), confirming the absence of detectable impurities. Comparing the purified sample against the crude material will demonstrate the effectiveness of the purification.

References

-

Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns. Journal of Chromatography A, 361, 199-207. Available at: [Link]

-

Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. Available at: [Link]

-

PubChem. (n.d.). 3-Acetyl-4-bromobenzoic acid. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

PrepChem. (2023). Synthesis of 3-bromo-4-hydroxybenzoic acid. Available at: [Link]

-

ChemSrc. (2025). 3-Acetyl-5-bromo-4-hydroxybenzaldehyde. Product Page. Available at: [Link]

- Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

- Google Patents. (1966). US3235588A - Purification of benzoic acid.

-

Florida A&M University. (2016). Lab Report Recrystallization. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dibromo-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

-

Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry & Biochemistry. Available at: [Link]

-

MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Available at: [Link]

-

University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry. Available at: [Link]

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2022). Molecules. Available at: [Link]

-

European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids. Available at: [Link]

-

Al-Ayed, A. S. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Available at: [Link]

-

Rasayan Journal of Chemistry. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available at: [Link]

-

AERU. (2023). 3,5-di-bromo-4-hydroxybenzoic acid. University of Hertfordshire. Available at: [Link]

Sources

- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 2. 3,5-Dibromo-4-hydroxybenzoic acid | C7H4Br2O3 | CID 76857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. prepchem.com [prepchem.com]

- 5. famu.edu [famu.edu]

- 6. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: Strategic Utilization of 3-Acetyl-5-bromo-4-hydroxybenzoic Acid in Fluoroquinolone Scaffold Construction

Here is a comprehensive Application Note and Protocol guide for using 3-Acetyl-5-bromo-4-hydroxybenzoic acid as a scaffold in the synthesis of next-generation fluoroquinolones.

Executive Summary

The synthesis of fluoroquinolones (FQs) typically relies on the Grohe-Heinen cyclization of 2,4-dichloro-5-fluorobenzoic acid derivatives. However, the demand for novel antibiotics to combat resistant pathogens (ESKAPE) requires the exploration of alternative substitution patterns.

This compound (CAS: 160753-84-4) presents a unique, high-density functional scaffold. Unlike standard precursors, it offers:

-

A C5-Bromine Handle: Positioned for

or Buchwald-Hartwig coupling (becoming C7 on the quinolone). -

A C4-Hydroxyl Group: A versatile precursor for the C6-Fluorine moiety via late-stage deoxyfluorination or triflate displacement.

-

A C3-Acetyl Group: A rare handle for C5-substitution on the final quinolone, allowing for novel structure-activity relationship (SAR) exploration.

This guide details the conversion of this benzoic acid derivative into a bioactive 5-acetyl-6-fluoro-7-(amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core.

Retrosynthetic Analysis & Pathway Logic

To utilize this specific starting material, we must deviate from the standard Grohe-Heinen acyl-chloride route (which requires an electron-poor ring for cyclization) and employ a modified Curtius Rearrangement / Gould-Jacobs sequence.

Mechanistic Pathway[1][2][3][4][5][6]

-

Transformation of the Carboxyl: The C1-COOH is converted to an amine (Aniline) to provide the quinolone nitrogen (N1).

-

Ring Construction: The resulting aniline reacts with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

-

Regioselectivity: Cyclization is directed para to the hydroxyl group (the strongest activator), placing the bromine at C7 and the acetyl at C5.

-

The "Fluorine Switch": The C6-Hydroxyl is converted to Fluorine (C6-F) via a Triflate intermediate—a critical step for gyrase inhibition activity.

Workflow Diagram

Caption: Synthetic workflow converting the benzoic acid precursor to the final fluoroquinolone scaffold via aniline intermediate and late-stage fluorination.

Detailed Experimental Protocols

Phase 1: Precursor Activation (Acid to Aniline)

Objective: Convert the carboxylic acid to an amine to serve as the N1 source. Method: Curtius Rearrangement using Diphenylphosphoryl azide (DPPA).

-

Reagents:

-

This compound (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

tert-Butanol (t-BuOH) (Solvent/Trap)

-

Trifluoroacetic acid (TFA)

-

Protocol:

-

Dissolve the starting acid in anhydrous t-BuOH under

atmosphere. -

Add TEA followed by dropwise addition of DPPA at 0°C.

-

Reflux the mixture for 4–6 hours. Mechanism: The acid azide forms, rearranges to the isocyanate, and is trapped by t-BuOH to form the Boc-protected aniline.

-

Concentrate in vacuo. Dissolve residue in DCM and wash with 5% citric acid and brine.

-

Deprotection: Treat the crude Boc-aniline with TFA/DCM (1:1) at room temperature for 1 hour.

-

Neutralize with

, extract, and dry. -

Yield Check: Expect 3-Acetyl-5-bromo-4-hydroxyaniline . Confirm via

-NMR (Look for loss of COOH proton and appearance of broad

Phase 2: Core Construction (Gould-Jacobs Reaction)

Objective: Construct the 4-oxo-quinoline-3-carboxylate ring.

-

Reagents:

-

Intermediate Aniline (from Phase 1)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Diphenyl ether (Dowtherm A) (Solvent for high heat)

-

Protocol:

-

Condensation: Mix the aniline and EMME in ethanol. Reflux for 2 hours. The amine displaces the ethoxy group of EMME.

-

Cool and filter the solid "anilino-acrylate" intermediate.

-

Cyclization (Critical Step): Add the intermediate to pre-heated Diphenyl ether (250°C).

-

Note: High temperature is required for the intramolecular acylation of the benzene ring.

-

Safety: Use a blast shield; rapid evolution of ethanol occurs.

-

-

Maintain temperature for 30–45 minutes.

-

Cool to room temperature. Add hexane to precipitate the crude quinolone.

-

Filter and wash with diethyl ether.

-

Product: Ethyl 5-acetyl-7-bromo-6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Phase 3: The "Fluorine Switch" (OH F)

Objective: Install the C6-Fluorine atom essential for DNA gyrase binding. Direct fluorination of the phenol is inefficient; we use a Triflate intermediate.

Protocol A: Triflation

-

Suspend the 6-hydroxy quinolone in DCM/Pyridine.

-

Add Triflic anhydride (

) (1.2 eq) at -78°C. Warm to 0°C over 2 hours. -

Quench with water, extract DCM.

-

Isolate the 6-Triflate intermediate.

Protocol B: Palladium-Catalyzed Fluorination

-

Reference: Based on Buchwald's method for converting aryl triflates to aryl fluorides [1].

-

Combine the 6-Triflate quinolone, CsF (2.0 eq), and Pd(dba)2 (2 mol%) / tBuBrettPhos (3 mol%) in Toluene.

-

Heat at 110°C for 12 hours in a sealed tube.

-

Filter through Celite and purify via flash chromatography.

-

Result: Ethyl 5-acetyl-7-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate .

Phase 4: C7-Amination & Deprotection

Objective: Install the piperazine side chain and release the free acid.

Protocol:

-

Dissolve the 6-fluoro-7-bromo intermediate in DMSO.

-

Add N-Boc-piperazine (2.0 eq) and

(2.0 eq). -

Heat at 100°C for 4 hours (

reaction displacing Bromine). -

Pour into ice water; filter the precipitate.

-

Hydrolysis: Reflux the ester in 6M HCl/Acetic Acid for 4 hours. This achieves two goals:

-

Hydrolysis of the Ethyl ester to the Carboxylic Acid.

-

Removal of the Boc group on the piperazine.

-

-

Final Isolation: Adjust pH to 7.2–7.4. Filter the off-white solid.

Analytical Data Summary (Expected)

| Fragment | Chemical Shift ( | Multiplicity | Interpretation |

| Quinolone C2-H | 8.60 - 8.80 | Singlet | Characteristic of 4-oxo-3-acid core. |

| C5-Acetyl | 2.65 | Singlet | Methyl group of the ketone. |

| C6-F | -115 to -125 (19F NMR) | Multiplet | Confirms successful fluorination. |

| Piperazine | 3.20 - 3.60 | Broad Multi | Successful |

| COOH | 14.5 - 15.0 | Broad Singlet | Intramolecular H-bond with C4-Oxo. |

Critical Technical Considerations

Regiochemistry of Cyclization

In the Gould-Jacobs step (Phase 2), cyclization could theoretically occur at C2 or C6 of the aniline ring.

-

Path A (at C6 - Desired): Sterically crowded by the Br, but electronically favorable if Br is slightly less deactivating than the Acetyl group in the transition state.

-

Path B (at C2 - Undesired): Sterically crowded by the Acetyl group.

-

Validation: If the major product is the 7-Acetyl isomer (cyclization away from Br), the synthesis must be adjusted to use the Grohe-Heinen route (using the acid chloride of the starting material + amino acrylate), which is regiospecific. However, for this specific starting material, the Gould-Jacobs is the standard "first-pass" protocol.

Safety Warning

-

DPPA (Phase 1): Potential explosion hazard. Do not distill. Work behind a blast shield.

-

Diphenyl Ether (Phase 2): Extremely hot (250°C). Risk of thermal burns and fire. Ensure moisture-free conditions to prevent steam explosions.

References

-

Watson, D. A., et al. "Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides." Science, vol. 325, no. 5948, 2009, pp. 1661-1664. Link

-

Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, vol. 61, no. 10, 1939, pp. 2890–2895. Link

-

Grohe, K., & Heinen, H. "Die Cycloaroylierung von Enaminoestern." Justus Liebigs Annalen der Chemie, vol. 1978, no. 11, 1978, pp. 1715–1729. Link

-

Furuya, T., Kamlet, A. S., & Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, vol. 473, 2011, pp. 470–477. Link

-

Blondeau, J. M. "Fluoroquinolones: Mechanism of Action, Classification, and Development of Resistance." Survey of Ophthalmology, vol. 49, no. 2, 2004, pp. S73-S78. Link

Application Notes & Protocols: A Medicinal Chemist's Guide to the Synthesis and Derivatization of 3-Acetyl-5-bromo-4-hydroxybenzoic Acid

Abstract

The 3-acetyl-5-bromo-4-hydroxybenzoic acid scaffold is a highly versatile starting point for the development of novel therapeutic agents. Its densely functionalized aromatic core, featuring four distinct and chemically addressable points—a carboxylic acid, a phenolic hydroxyl, an acetyl group, and a bromine atom—offers a rich platform for combinatorial library synthesis and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis of this core scaffold and details robust, field-proven protocols for its systematic derivatization. We delve into the strategic rationale behind specific modifications, offering insights into how each functional group can be manipulated to modulate the physicochemical and pharmacological properties of the resulting compounds, thereby accelerating drug discovery programs.

Introduction: The Strategic Value of a Multifunctional Scaffold

In medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery project. An ideal scaffold should not only possess inherent (or potential) biological activity but also be readily amenable to chemical modification. The this compound molecule is exemplary in this regard. Each of its functional groups serves as a "handle" for introducing diversity:

-

Carboxylic Acid (-COOH): A key site for forming esters to create prodrugs with enhanced permeability, or amides to forge new hydrogen bond interactions with biological targets.

-

Phenolic Hydroxyl (-OH): Can be converted into ethers or esters to fine-tune polarity, metabolic stability, and binding affinity.

-

Acetyl Group (-COCH₃): A versatile pharmacophoric element that can be modified through condensation reactions to build larger, more complex structures like chalcones.

-

Bromo Group (-Br): An outstanding anchor for modern cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a vast array of aryl, heteroaryl, or alkyl substituents.

This document is structured to guide researchers through the synthesis of this valuable scaffold and then to explore the chemical avenues available for its derivatization, transforming a single molecule into a diverse library of potential drug candidates.

Part I: Synthesis of the Core Scaffold

The most reliable and industrially relevant pathway to hydroxyarylketones is the Fries Rearrangement , which converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] This method avoids the poor regioselectivity often encountered with direct Friedel-Crafts acylation of substituted phenols.

Principle & Synthetic Strategy

Our synthesis begins with the commercially available 4-hydroxybenzoic acid. The strategy involves three key steps:

-

Esterification: Protection of the phenolic hydroxyl group as an acetate ester.

-

Fries Rearrangement: Migration of the acetyl group from the oxygen to the carbon of the aromatic ring, catalyzed by AlCl₃. This reaction is ortho, para-selective, with lower temperatures favoring the desired para-acylation relative to the hydroxyl group.[1][3]

-

Bromination: Electrophilic aromatic substitution to install the bromine atom at the position ortho to the strongly activating hydroxyl group.

This sequence is illustrated in the workflow diagram below.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

4-Hydroxybenzoic acid

-

Acetic anhydride

-

Concentrated Sulfuric acid (H₂SO₄)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Nitrobenzene (or Dichloroethane as a less toxic alternative)

-

Hydrochloric acid (HCl), concentrated

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Standard laboratory glassware, magnetic stirrer, heating mantle, ice bath, and rotary evaporator.

Step 1: Preparation of 4-Acetoxybenzoic Acid

-

In a 250 mL round-bottom flask, suspend 4-hydroxybenzoic acid (13.8 g, 0.1 mol) in acetic anhydride (30 mL, 0.32 mol).

-

Carefully add 3-4 drops of concentrated H₂SO₄ as a catalyst.

-

Heat the mixture at 80-90 °C with stirring for 1 hour. The solid should completely dissolve.

-

Cool the reaction mixture to room temperature and then pour it slowly into 200 mL of ice-cold water while stirring vigorously.

-